molecular formula C13H12O4 B12530992 2-Naphthalenecarboxylic acid, 1,6-dimethoxy- CAS No. 728892-55-5

2-Naphthalenecarboxylic acid, 1,6-dimethoxy-

Cat. No.: B12530992
CAS No.: 728892-55-5
M. Wt: 232.23 g/mol
InChI Key: PGEWIOIQVUBIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenecarboxylic acid, 1,6-dimethoxy- is an organic compound with the molecular formula C13H12O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features two methoxy groups attached to the naphthalene ring at positions 1 and 6, along with a carboxylic acid group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 1,6-dimethoxy- typically involves the methoxylation of naphthalene derivatives followed by carboxylation. One common method is the reaction of 1,6-dimethoxynaphthalene with carbon dioxide in the presence of a strong base, such as sodium hydroxide, under high pressure and temperature conditions. This process results in the formation of the carboxylic acid group at the 2-position of the naphthalene ring.

Industrial Production Methods

Industrial production of 2-Naphthalenecarboxylic acid, 1,6-dimethoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 1,6-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur at the remaining positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 2-naphthalenemethanol or 2-naphthaldehyde.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 1,6-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 1,6-dimethoxy- depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The methoxy groups and carboxylic acid moiety play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: Lacks the methoxy groups, resulting in different chemical properties and reactivity.

    1,6-Dimethoxynaphthalene:

    2,6-Naphthalenedicarboxylic acid: Contains two carboxylic acid groups, leading to different chemical behavior and uses.

Uniqueness

2-Naphthalenecarboxylic acid, 1,6-dimethoxy- is unique due to the presence of both methoxy groups and a carboxylic acid group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased solubility in organic solvents and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

CAS No.

728892-55-5

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

1,6-dimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C13H12O4/c1-16-9-4-6-10-8(7-9)3-5-11(13(14)15)12(10)17-2/h3-7H,1-2H3,(H,14,15)

InChI Key

PGEWIOIQVUBIQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C=C2)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.